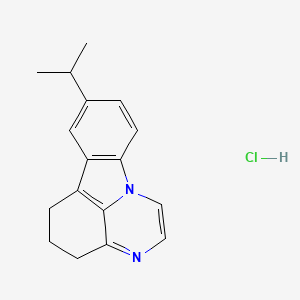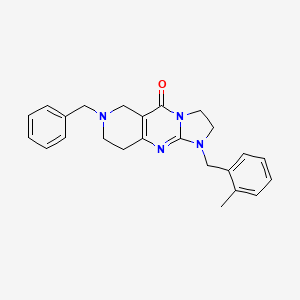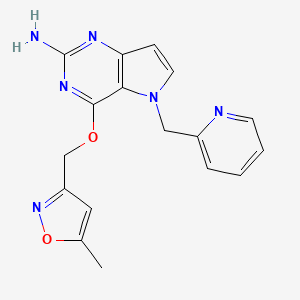
TLR7-agonist-1
Overview
Description
TLR7-agonist-1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 . It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . TLR7 agonists, such as imiquimod, have been approved for topical use in treating warts caused by papillomavirus and for actinic keratosis . They have also been investigated for cancer immunotherapy due to their ability to induce robust production of anti-cancer cytokines such as interleukin-12 .
Scientific Research Applications
Antiviral Activity and Cancer Immunotherapy : TLR7/8 agonists exhibit potent antiviral activity and can regulate anti-tumor immune responses. They are effective in topical applications for the treatment of skin tumors, but systemic application for cancer therapy has been less successful due to immune tolerance issues. Novel strategies are being developed to overcome this limitation and improve the efficacy of cancer immunotherapy (Bourquin et al., 2011).
Vaccine Adjuvants : TLR7 agonists have been used as adjuvants to enhance vaccine immunogenicity, generating greater seroprotection. Their ability to activate antigen-presenting cells and induce a Th1 immune response makes them promising candidates for this role (Novak et al., 2008).
Treatment of Autoimmune and Inflammatory Diseases : TLR7/8 antagonists show potential for treating autoimmune and inflammatory diseases. Drugs like chloroquine and hydroxychloroquine, traditionally used as anti-malarials, have been repurposed due to their TLR7/9 antagonistic properties (Sun et al., 2007).
Enhancing Innate and Adaptive Immune Responses : TLR7/8 activation can protect against invading pathogens and enhance immune responses. However, sustained signaling can lead to an immune overreaction, highlighting the importance of optimizing drug safety, efficiency, and specificity (Huang et al., 2021).
Overcoming TLR Tolerance for Systemic Treatment : Strategies to circumvent TLR7 tolerance in systemic applications are being explored. This includes designing treatment regimens with cycles of repeated TLR7 agonist injections separated by treatment-free intervals, which have shown improved outcomes in preclinical models (Hotz et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOYFLAKSGBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TLR7-agonist-1 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



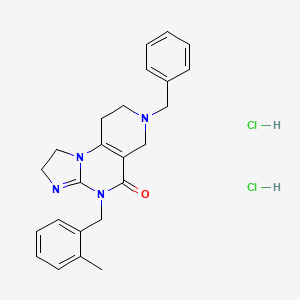
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
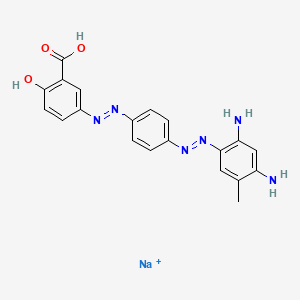
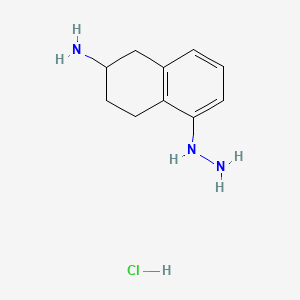
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

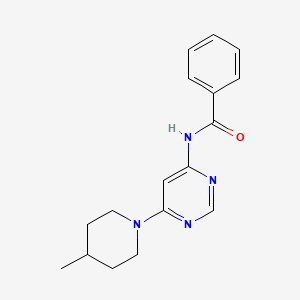
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)
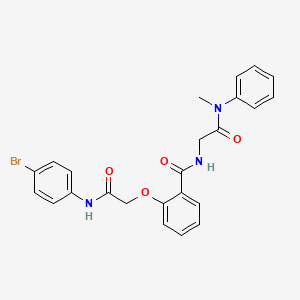
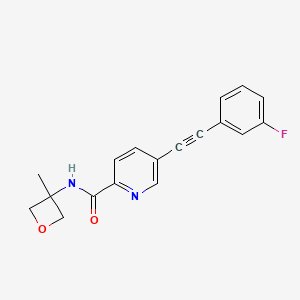
![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)
